molecular formula C18H17N3S2 B2974724 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 385387-60-0

2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2974724
CAS RN: 385387-60-0
M. Wt: 339.48
InChI Key: MXLVSMOEHJVCAW-VMPITWQZSA-N
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Description

The compound “2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine” is a derivative of thienopyrimidine . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities .


Synthesis Analysis

Thienopyrimidines can be synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be used as synthons for the preparation of thienopyrimidines . By heating these thiophene-2-carboxamides in formic acid, thienopyrimidin-4-ones can be obtained .


Chemical Reactions Analysis

The chemical reactions involving thienopyrimidines can vary depending on the specific compound and the conditions . For example, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine”, focusing on unique applications:

Tuberculosis Treatment

This compound has been identified as a potential scaffold targeting Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. The inhibition of Cyt-bd could be crucial in developing new treatments for tuberculosis, especially considering drug resistance issues .

Antimalarial Therapy

Researchers have explored derivatives of this compound for their efficacy in controlling malaria. Given the resistance of Plasmodium falciparum to existing antimalarial drugs, new chemotherapeutic agents are essential .

Cancer Therapy

Several studies have shown that compounds derived from this scaffold exhibit activity against various cancer cell lines, including prostate cancer (PC3) and lung carcinoma (A549), with some showing lower activity against hepatic (HepG2) cell lines .

Neurodegenerative Disorders

The compound has been investigated as a Phosphodiesterase10A (PDE10A) inhibitor, which is a therapeutic target for several neurodegenerative disorders .

Antifungal and Antibacterial Activity

New derivatives of this compound have been synthesized and tested for their antifungal and antibacterial activities, showing promise as new agents in fighting infections .

Antioxidant Properties

Thieno[2,3-d]pyrimidines derivatives have been studied for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

Target of Action

The primary target of 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . Mutations in PKs can lead to oncogenesis, and these mutations are critical to the progression of cancer .

Mode of Action

2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine inhibits the activity of PKs . This inhibition disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells .

Biochemical Pathways

The compound affects the protein kinase pathway . By inhibiting PKs, the compound disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells . This disruption can lead to the death of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit pks suggests that it may have good bioavailability .

Result of Action

The inhibition of PKs by 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine disrupts the signal transduction pathways that are critical for the proliferation and differentiation of cancer cells . This disruption can lead to the death of cancer cells .

Action Environment

The action of 2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other drugs or substances that also target PKs . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Future Directions

Thienopyrimidines are a promising class of compounds in drug development, particularly for their anticancer properties . Future research could focus on designing new thienopyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

properties

IUPAC Name

10-[(E)-3-phenylprop-2-enyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3S2/c19-16-15-13-9-4-10-14(13)23-17(15)21-18(20-16)22-11-5-8-12-6-2-1-3-7-12/h1-3,5-8H,4,9-11H2,(H2,19,20,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLVSMOEHJVCAW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cinnamylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

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